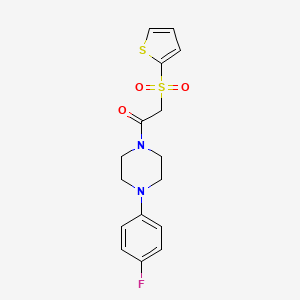

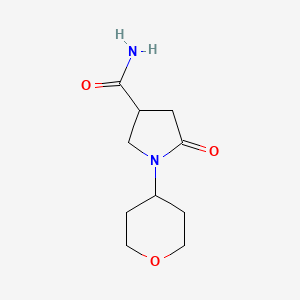

![molecular formula C10H18ClNO2S B2554095 Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride CAS No. 2138104-34-2](/img/structure/B2554095.png)

Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride" is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the use of 13C NMR spectroscopy in the study of tetrahydromethanopterin (H4MPT) as a carbon carrier in methanogenesis could be applicable to the structural analysis of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the paper discussing the synthesis of a pyrrolo benzisothiazol compound. The process includes a Diels-Alder cyclization, which is a common synthetic strategy that could potentially be used in the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in the paper on the crystal structure of a tetrahydro pyrrolo benzisothiazol compound . This technique could be used to determine the precise molecular structure of "this compound".

Chemical Reactions Analysis

The study of chemical reactions, such as the electrochemical reduction of a phenyl thioether in tetrahydrofuran (THF), provides insights into the reactivity and potential reaction pathways of sulfur-containing compounds . This information could be relevant when considering the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the sensitivity of H4MPT derivatives to oxygen and their extinction coefficients are important properties that were recorded in the study of H4MPT . Similar properties would need to be determined for the compound to fully understand its behavior and potential applications.

Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) for Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylic acids exhibit significant potential in environmental remediation and sensing applications. These MOFs demonstrate efficient luminescence sensing capabilities for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Their structure allows for the recyclable detection of these substances, showcasing a novel application in monitoring and removing pollutants from the environment (Zhao et al., 2017).

Novel Reagents for Organic Synthesis

Research has identified innovative uses of thiophene derivatives as reagents in organic synthesis. For example, the interaction of trinitrosophloroglucinol with hydroxylamine hydrochloride in methanol leads to the formation of novel compounds, demonstrating the potential of thiophene derivatives in synthesizing new chemical entities with possible applications in drug development and materials science (Samsonov et al., 1997).

Photochemical and Electrochemical Studies

Thiophene derivatives have been utilized in photochemical and electrochemical studies to understand their behavior under different conditions. These studies contribute to the broader knowledge of thiophene chemistry, with implications for designing more efficient photoresponsive and electroresponsive materials for technological applications (Pal et al., 2002).

Coordination Polymers and Molecular Structures

The coordination of mercury(II) halides with selected 1-benzoylthioureas forms unique molecular structures and coordination polymers. This research provides insights into the structural versatility of thiophene derivatives when combined with metal ions, paving the way for the development of novel materials with potential applications in catalysis, molecular recognition, and separation technologies (Okuniewski et al., 2015).

Synthesis and Chemical Transformations

Thiophene derivatives are central to the synthesis of complex molecules and the exploration of new chemical transformations. Studies on the preparation and reactions of thiophene 1,1-dioxides reveal their potential in generating diverse molecular architectures, contributing to the advancement of synthetic organic chemistry and the development of new pharmaceuticals and materials (Gronowitz et al., 1991).

Propriétés

IUPAC Name |

8λ6-thia-11-azatricyclo[4.3.3.01,6]dodecane 8,8-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S.ClH/c12-14(13)7-9-3-1-2-4-10(9,8-14)6-11-5-9;/h11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRYRTYOKQUPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CNCC2(C1)CS(=O)(=O)C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

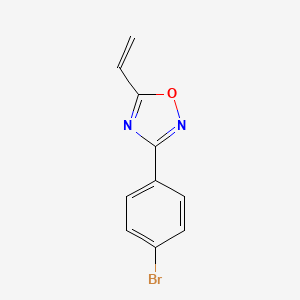

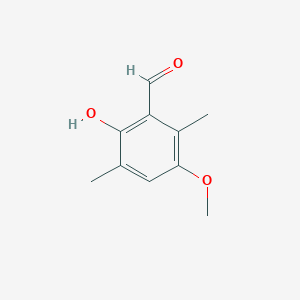

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

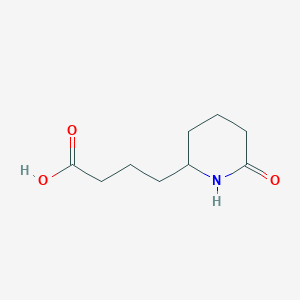

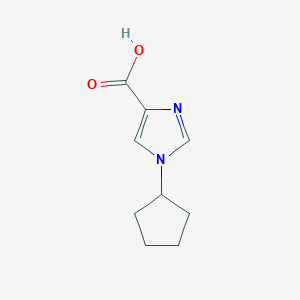

![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

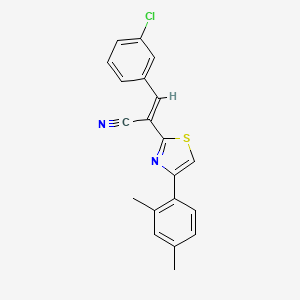

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2554029.png)

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)